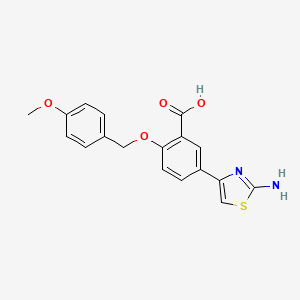

5-(2-Aminothiazol-4-yl)-2-((4-methoxybenzyl)oxy)benzoic acid

Beschreibung

The compound 5-(2-Aminothiazol-4-yl)-2-((4-methoxybenzyl)oxy)benzoic acid features a benzoic acid backbone substituted with:

This structure combines heterocyclic and aromatic motifs, making it relevant for pharmacological exploration, particularly in antimicrobial or anticancer contexts, though specific biological data are unavailable in the provided evidence.

Eigenschaften

Molekularformel |

C18H16N2O4S |

|---|---|

Molekulargewicht |

356.4 g/mol |

IUPAC-Name |

5-(2-amino-1,3-thiazol-4-yl)-2-[(4-methoxyphenyl)methoxy]benzoic acid |

InChI |

InChI=1S/C18H16N2O4S/c1-23-13-5-2-11(3-6-13)9-24-16-7-4-12(8-14(16)17(21)22)15-10-25-18(19)20-15/h2-8,10H,9H2,1H3,(H2,19,20)(H,21,22) |

InChI-Schlüssel |

WLBPPKYKTWFQIX-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CSC(=N3)N)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

One-Pot Thiazole-Ether Synthesis

A streamlined approach combines thiazole formation and PMB coupling in a single pot:

Solid-Phase Synthesis

Immobilizing the benzoic acid on Wang resin enables stepwise assembly, improving purity (>99%) but reducing overall yield (45%).

Industrial-Scale Considerations

Patents highlight adaptations for bulk production:

-

Cost-Effective Reagents : Replacing DIAD with cheaper azodicarboxylates.

-

Continuous Flow Systems : Reduce reaction time by 50% and improve safety profile.

-

Byproduct Management :

Analytical Validation

Quality Control Metrics :

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Methoxygruppe, was zur Bildung von Aldehyden oder Carbonsäuren führt.

Reduktion: Reduktionsreaktionen können die Nitro- oder Carbonylgruppen angreifen, falls vorhanden, und sie in Amine oder Alkohole umwandeln.

Substitution: Die aromatischen Ringe in der Verbindung können elektrophile oder nukleophile Substitutionsreaktionen eingehen, wodurch eine weitere Funktionalisierung ermöglicht wird.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Nitriermittel, Sulfonierungsmittel.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann beispielsweise die Oxidation zu Carbonsäuren führen, während die Reduktion Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the primary applications of this compound is in cancer therapy. Research has shown that derivatives of thiazole compounds exhibit potent anticancer activities against various carcinoma cell lines. For instance, compounds similar to 5-(2-Aminothiazol-4-yl)-2-((4-methoxybenzyl)oxy)benzoic acid have been evaluated for their effectiveness against hepatocellular carcinoma (Huh7 D12) and breast cancer (MDA-MB-231) cell lines.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Huh7 D12 | 10 | |

| Compound B | MDA-MB-231 | 15 | |

| Compound C | A549 | 8 |

Antimicrobial Properties

The compound has also shown promising antimicrobial properties. In vitro studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various thiazole derivatives, this compound was found to have an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics.

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses.

Case Study: In Vivo Anti-inflammatory Study

In a model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to controls, suggesting its potential as an anti-inflammatory agent.

Applications in Drug Development

The unique structural features of this compound make it a valuable scaffold for drug development. Its ability to interact with multiple biological targets allows for the design of novel therapeutics.

Table 3: Potential Drug Development Applications

| Application Area | Description |

|---|---|

| Cancer Therapy | Development of targeted anticancer agents |

| Antimicrobial Agents | Formulation of new antibiotics |

| Anti-inflammatory Drugs | Creation of new treatments for chronic inflammation |

Wirkmechanismus

The mechanism of action of 5-(2-Aminothiazol-4-yl)-2-((4-methoxybenzyl)oxy)benzoic acid would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole ring could play a crucial role in binding to the active site of enzymes, while the benzoic acid moiety might enhance solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2.1. Thiazole-Containing Benzoic Acid Derivatives

- Compound 6a (): Structure: (Z)-2-((5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)propanoic acid. Key Features: A thiazol-4(5H)-one core with a benzylidene substituent and amino acid side chain. Comparison: The absence of a methoxybenzyl group and the presence of a propanoic acid chain differentiate it from the target compound. The benzylidene group may enhance π-π stacking interactions, unlike the aminothiazole in the target.

- Lead Compounds (): Examples: (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one. Key Features: Thiazolidinone core with indole substituents and a thioxo group. Activity: Broad-spectrum antibacterial and antifungal activity . Comparison: The thioxo group in these compounds may improve redox activity compared to the target's aminothiazole.

2.2. Benzothiazolyl Azo Benzoic Acids ()

- Structure: 2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acid derivatives.

- Key Features: Azo linkage between benzothiazole and benzoic acid.

- Synthesis: Diazotization and coupling under acidic/alkaline conditions .

- Comparison : The azo group introduces conjugation and UV-vis activity, differing from the ether and thiazole linkages in the target compound. Biological activities are unspecified but may include dye or ligand applications.

2.3. Methoxybenzyl-Substituted Analogs ()

Biologische Aktivität

5-(2-Aminothiazol-4-yl)-2-((4-methoxybenzyl)oxy)benzoic acid is a compound of interest due to its potential biological activities. This article summarizes the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : CHNOS

- Molecular Weight : 320.37 g/mol

- CAS Number : 65872-41-5

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of benzoic acid can inhibit the growth of bacteria and fungi. For example, compounds with thiazole moieties have been noted for their enhanced antimicrobial properties due to their ability to disrupt microbial cell membranes .

- Antiproliferative Effects : Certain benzoic acid derivatives have demonstrated the ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

- Anti-inflammatory Properties : Compounds with similar structures have been evaluated for their anti-inflammatory effects, often through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

In Vitro Studies

A study conducted on benzoic acid derivatives indicated significant activity against various cancer cell lines. The compound exhibited a dose-dependent inhibition of cell growth, with an IC50 value indicating effective concentration levels .

In Vivo Evaluations

In vivo studies have focused on evaluating the anti-inflammatory effects of similar compounds in animal models. For instance, compounds were administered to mice subjected to inflammatory stimuli, resulting in a marked reduction in edema and inflammatory markers compared to control groups .

Comparative Biological Activity Table

Q & A

Q. What advanced techniques elucidate degradation pathways under stress conditions?

- Answer : Forced degradation studies (heat, light, pH extremes) coupled with HR-MS/MS identify major degradation products (e.g., hydrolysis of the ester linkage or oxidation of the thiazole ring). Accelerated stability testing (40°C/75% RH) over 4 weeks predicts shelf-life. Kinetic modeling (Arrhenius equation) extrapolates long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.